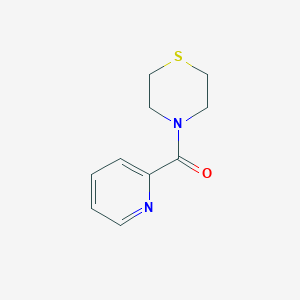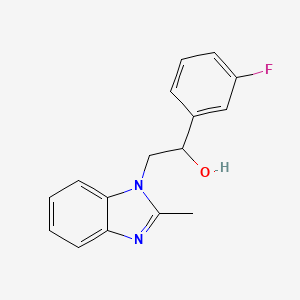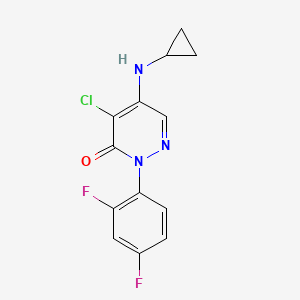![molecular formula C15H11NO3 B7527497 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, also known as BPAOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAOE is a member of the benzoxazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用机制
The mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha, in immune cells. 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its high purity and yield. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. One area of research involves the development of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone analogs with improved solubility and bioavailability. Another area of research involves the use of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone in combination with other anti-cancer and anti-inflammatory agents to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone is a promising compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for the treatment of a range of diseases. The synthesis method of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been optimized to produce a pure compound in high yield, making it a useful tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone and its potential applications in the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone. This method has been optimized to produce high yields of pure 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone, making it a useful tool for scientific research.
科学研究应用
1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its anti-cancer properties. Studies have shown that 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone has been shown to have anti-inflammatory and anti-viral effects, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
属性
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yloxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-10(17)11-5-4-6-12(9-11)18-15-16-13-7-2-3-8-14(13)19-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWOWDTYOOUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)

![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)


